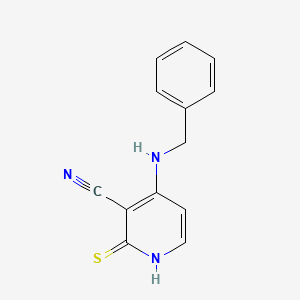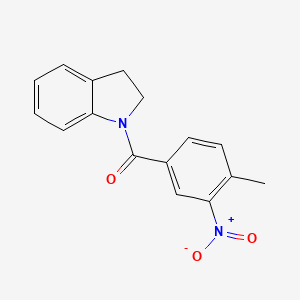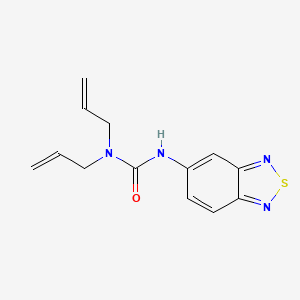![molecular formula C15H23N3O4 B5615122 (1R*,3S*)-3-(2-hydroxyethoxy)-7-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5615122.png)
(1R*,3S*)-3-(2-hydroxyethoxy)-7-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-7-azaspiro[3.5]nonan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to the class of spiro compounds, which are known for their unique structures featuring two or more rings connected through a single atom. Spiro compounds, including azaspiro derivatives, often exhibit significant biological activity and are of interest in medicinal chemistry and drug design due to their complex and rigid structures.
Synthesis Analysis
Research into similar spiro compounds shows a variety of synthetic routes, often involving multi-step reactions that build the spiro framework through strategic bond formations. For instance, studies have detailed the synthesis of spiro compounds by reactions such as ring-closing metathesis, nucleophilic addition to cyclic ketones, or through the use of diastereoselective epoxidation as key steps (Baylis et al., 1993). These methods highlight the importance of careful choice of starting materials and reaction conditions to achieve the desired spiro structure.
Molecular Structure Analysis
The molecular structure of spiro compounds can be elucidated using techniques such as X-ray crystallography and NMR spectroscopy. These techniques provide detailed information about the arrangement of atoms within the molecule, including stereochemistry, which is crucial for understanding the compound's potential interactions and reactivity (Holzer et al., 2003).
Chemical Reactions and Properties
Spiro compounds can undergo various chemical reactions, depending on their functional groups and the strain within their cyclic structures. Reactions may include nucleophilic substitutions, additions to multiple bonds, or transformations involving the spiro center itself. The unique reactivity patterns of these compounds often stem from their three-dimensional structures and the presence of heteroatoms in the rings (Suter et al., 2000).
Physical Properties Analysis
The physical properties of spiro compounds, including solubility, melting points, and boiling points, can vary widely depending on the nature of the substituents and the size of the rings involved. These properties are essential for understanding the compound's behavior in different environments, such as in biological systems or during chemical synthesis (Brimble et al., 1997).
Chemical Properties Analysis
The chemical properties of spiro compounds relate to their reactivity and stability, which are influenced by factors such as ring strain, the presence of electron-withdrawing or electron-donating groups, and the compound's overall stereochemistry. These properties determine the compound's role in chemical reactions and its potential as a precursor for further chemical transformations (Ibuka et al., 1981).
Propiedades
IUPAC Name |
[(1R,3S)-1-hydroxy-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-7-yl]-(5-methyl-1H-pyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-10-8-11(17-16-10)14(21)18-4-2-15(3-5-18)12(20)9-13(15)22-7-6-19/h8,12-13,19-20H,2-7,9H2,1H3,(H,16,17)/t12-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPUEVQJXFWOSG-OLZOCXBDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)N2CCC3(CC2)C(CC3OCCO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N2CCC3(CC2)[C@@H](C[C@@H]3OCCO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1R,3S)-1-hydroxy-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-7-yl]-(5-methyl-1H-pyrazol-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{5-[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}-6-methylpyridazine](/img/structure/B5615054.png)

![5-[2-bromo-5-(trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B5615062.png)
![N-[1-(morpholin-4-ylmethyl)cyclopentyl]-4-piperidin-3-ylbenzamide](/img/structure/B5615073.png)
![3,5-dimethyl-1-{1-[4-(1H-pyrazol-3-yl)benzoyl]-3-pyrrolidinyl}-1H-pyrazole](/img/structure/B5615085.png)
![1-methyl-4-[4-(methylthio)benzyl]-1,4-diazepane](/img/structure/B5615088.png)

![4-(1-methyl-1H-imidazol-2-yl)-1-[4-(1H-pyrrol-1-ylmethyl)benzoyl]piperidine](/img/structure/B5615116.png)
![3-{(3R*,4S*)-4-(dimethylamino)-1-[(6-isopropyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]piperidin-3-yl}propanoic acid](/img/structure/B5615117.png)

![1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)acryloyl]piperazine](/img/structure/B5615138.png)
![N-(3-acetylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5615144.png)